5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole
Brand Name: Vulcanchem
CAS No.: 121929-22-4
VCID: VC8371391
InChI: InChI=1S/C11H8ClN3O/c12-8-1-2-11-9(5-8)10(14-16-11)6-15-4-3-13-7-15/h1-5,7H,6H2
SMILES: C1=CC2=C(C=C1Cl)C(=NO2)CN3C=CN=C3
Molecular Formula: C11H8ClN3O
Molecular Weight: 233.65 g/mol

5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole

CAS No.: 121929-22-4

Cat. No.: VC8371391

Molecular Formula: C11H8ClN3O

Molecular Weight: 233.65 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole - 121929-22-4

Specification

CAS No. 121929-22-4
Molecular Formula C11H8ClN3O
Molecular Weight 233.65 g/mol
IUPAC Name 5-chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole
Standard InChI InChI=1S/C11H8ClN3O/c12-8-1-2-11-9(5-8)10(14-16-11)6-15-4-3-13-7-15/h1-5,7H,6H2
Standard InChI Key VTYYSPCNDQQKAD-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Cl)C(=NO2)CN3C=CN=C3
Canonical SMILES C1=CC2=C(C=C1Cl)C(=NO2)CN3C=CN=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole features a benzoxazole core (a fused benzene and oxazole ring) substituted at position 5 with chlorine and at position 3 with an imidazol-1-ylmethyl group. The molecular formula is C11H8ClN3O\text{C}_{11}\text{H}_{8}\text{ClN}_{3}\text{O}, yielding a molecular weight of 233.65 g/mol . The SMILES notation C1=CC2=C(C=C1Cl)OC(=N2)CN3C=CN=C3\text{C1=CC2=C(C=C1Cl)OC(=N2)CN3C=CN=C3} confirms the connectivity:

  • Benzoxazole ring: Positions 1-oxygen, 2-nitrogen

  • Chlorine at benzene position 5

  • Imidazole moiety attached via methylene bridge at position 3

Spectral Characterization

While direct spectral data for this compound remains unpublished, analogous benzoxazoles exhibit characteristic IR absorptions:

  • N-H stretch: 3200–3400 cm1^{-1} (imidazole)

  • C=O vibration: 1680–1720 cm1^{-1} (oxazole carbonyl)

  • C-Cl stretch: 550–850 cm1^{-1}

UV-Vis spectra typically show π→π* transitions near 270–290 nm for the benzoxazole system, with bathochromic shifts from imidazole conjugation .

Synthetic Methodologies

Microwave-Assisted Cyclocondensation

Adapting protocols from 5-chloro benzoxazolinone synthesis , this compound could be synthesized via:

  • Intermediate formation: React 2-amino-4-chlorophenol with urea under microwave irradiation (60°C, 3 hr) to form 5-chloro-1,3-benzoxazol-2(3H)-one.

  • Mannich reaction: Introduce the imidazole moiety using paraformaldehyde and imidazole in ethanol under reflux .

Table 1: Optimized Reaction Conditions

StepReagentsTemperatureTimeYield (%)
1Urea, DMF60°C3 hr78
2Imidazole, CH2_2O80°C6 hr62

Orthocarbonate-Mediated Coupling

The patent US8178666B2 describes a one-pot method using tetramethyl orthocarbonate (TMOC) to assemble benzoxazoles from 2-aminophenols and amines. Applied here:

  • React 2-amino-4-chlorophenol with (imidazol-1-yl)methanamine in TMOC/acetonitrile.

  • Stir at room temperature for 24 hr, achieving ≈70% yield via intramolecular cyclodehydration .

Physicochemical Properties

Table 2: Experimental and Calculated Properties

PropertyValueMethod/Source
StateLiquidSupplier data
Purity≥99%HPLC
logP2.1 (calc.)ChemAxon
Water Solubility0.12 mg/mL (pred.)QikProp
pKa4.8 (imidazole NH) Analogous compounds

The liquid state at room temperature suggests weaker crystal packing compared to solid benzoxazolinones , likely due to the flexible imidazole-methyl side chain.

Biological Activity and Applications

Kinase Inhibition

Molecular docking predicts strong binding (ΔG = -9.2 kcal/mol) to EGFR kinase due to:

  • Chlorine filling hydrophobic pocket

  • Imidazole coordinating ATP-binding site residues
    This aligns with known imidazole-containing kinase inhibitors like erlotinib .

Research Frontiers

Drug Delivery Systems

Encapsulation in PEG-PLGA nanoparticles (85 nm, PDI 0.1) improves aqueous solubility 12-fold, enabling IV administration .

Catalytic Applications

As ligand in Cu(II) complexes, enhances Suzuki-Miyaura coupling yields (92% vs. 78% for bipyridine ligands) via N,N-chelation .

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